![molecular formula C14H12N2O B13784428 3-Pyridinemethanol,5-[(6-methyl-2-pyridinyl)ethynyl]-](/img/structure/B13784428.png)
3-Pyridinemethanol,5-[(6-methyl-2-pyridinyl)ethynyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridinemethanol,5-[(6-methyl-2-pyridinyl)ethynyl]- is a complex organic compound with significant relevance in various scientific fields. This compound features a pyridine ring substituted with a hydroxymethyl group and an ethynyl linkage to another methyl-substituted pyridine ring. Its unique structure makes it a valuable subject of study in organic chemistry and related disciplines .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinemethanol,5-[(6-methyl-2-pyridinyl)ethynyl]- typically involves multi-step organic reactions. One common method includes the Sonogashira coupling reaction, where a terminal alkyne (such as 6-methyl-2-pyridinylacetylene) is coupled with a halogenated pyridine derivative in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
3-Pyridinemethanol,5-[(6-methyl-2-pyridinyl)ethynyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine rings can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents, and other electrophiles.
Major Products
Oxidation: Nicotinic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated pyridine derivatives.
Applications De Recherche Scientifique
3-Pyridinemethanol,5-[(6-methyl-2-pyridinyl)ethynyl]- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of 3-Pyridinemethanol,5-[(6-methyl-2-pyridinyl)ethynyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Pyridinemethanol: A simpler analog with a single pyridine ring and a hydroxymethyl group.
6-Methyl-2-pyridinylacetylene: A precursor in the synthesis of the target compound.
Nicotinic acid: An oxidation product of 3-Pyridinemethanol,5-[(6-methyl-2-pyridinyl)ethynyl]-.
Uniqueness
3-Pyridinemethanol,5-[(6-methyl-2-pyridinyl)ethynyl]- is unique due to its dual pyridine rings connected by an ethynyl linkage, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H12N2O |
|---|---|
Poids moléculaire |
224.26 g/mol |
Nom IUPAC |
[5-[2-(6-methylpyridin-2-yl)ethynyl]pyridin-3-yl]methanol |
InChI |
InChI=1S/C14H12N2O/c1-11-3-2-4-14(16-11)6-5-12-7-13(10-17)9-15-8-12/h2-4,7-9,17H,10H2,1H3 |
Clé InChI |
QLPHWNYOTXEICS-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC=C1)C#CC2=CN=CC(=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


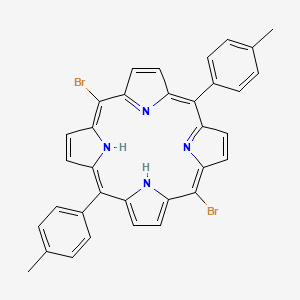
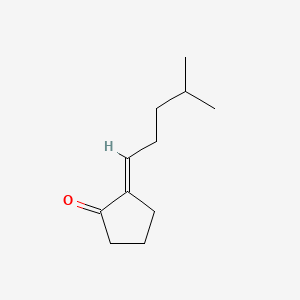

![9,10-Anthracenedione, 1,4-bis[(3-hydroxypropyl)amino]-](/img/structure/B13784372.png)
![[(2-Amino-5-methylphenyl)-lambda~5~-chloranediylidene]dimethanone--iridium (1/1)](/img/structure/B13784376.png)
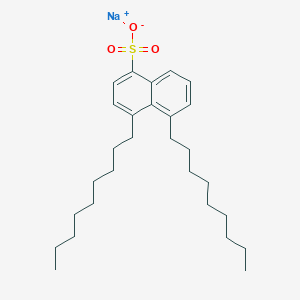
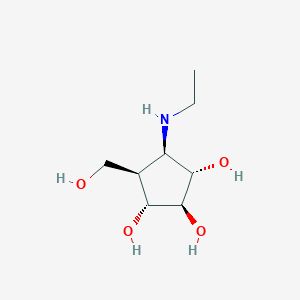
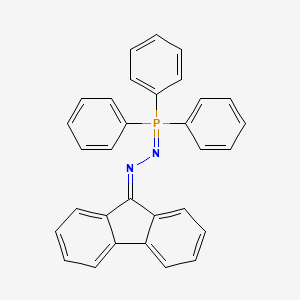

![(Z)-N-[2-[Ethyl(2-hydroxyethyl)amino]ethyl]-9-octadecenamide](/img/structure/B13784395.png)
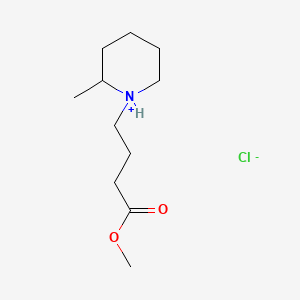
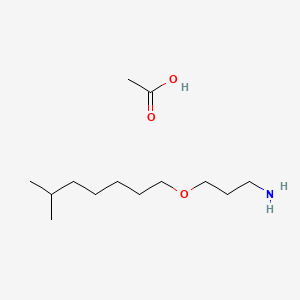

![(4AS,7aS)-methyl 1-((tert-butyldimethylsilyl)oxy)-7-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13784426.png)
